molecular formula C11H13NO3 B8658044 6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid

6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid

Cat. No.: B8658044
M. Wt: 207.23 g/mol
InChI Key: SVLWNWVSYJUJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid is a heterocyclic compound belonging to the indole family Indoles are significant in natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid typically involves multiple steps. One common method starts with the reaction of ethyl acetoacetate with acetic acid and sodium nitrite in water at temperatures between 12-20°C. This is followed by the reaction of dimedone with zinc in water at 60°C, leading to the formation of ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives .

Scientific Research Applications

6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction and gene expression. The specific pathways and targets depend on the particular derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid is unique due to its specific functional groups and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

6,6-dimethyl-4-oxo-5,7-dihydro-1H-indole-3-carboxylic acid

InChI

InChI=1S/C11H13NO3/c1-11(2)3-7-9(8(13)4-11)6(5-12-7)10(14)15/h5,12H,3-4H2,1-2H3,(H,14,15)

InChI Key

SVLWNWVSYJUJJC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=CN2)C(=O)O)C

Origin of Product

United States

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